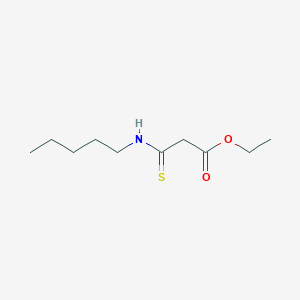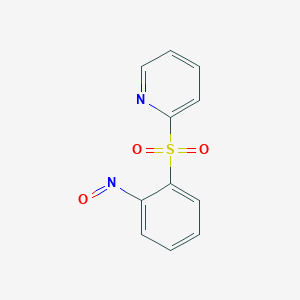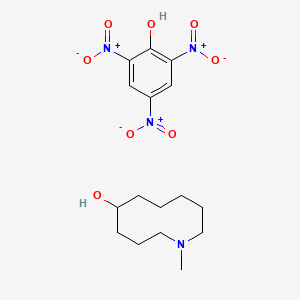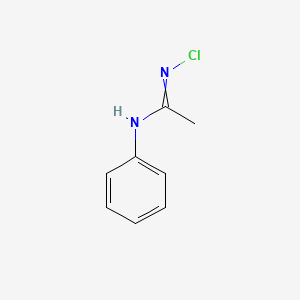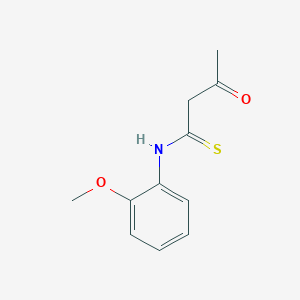
N-(2-Methoxyphenyl)-3-oxobutanethioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methoxyphenyl)-3-oxobutanethioamide is an organic compound with a unique structure that includes a methoxyphenyl group, a ketone, and a thioamide
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyphenyl)-3-oxobutanethioamide typically involves the reaction of 2-methoxyaniline with 3-oxobutanethioamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: N-(2-Methoxyphenyl)-3-oxobutanethioamide can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thioamide group to a sulfoxide or sulfone.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
N-(2-Methoxyphenyl)-3-oxobutanethioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of N-(2-Methoxyphenyl)-3-oxobutanethioamide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The thioamide group can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.
相似化合物的比较
N-(2-Methoxyphenyl)-3-oxobutanethioamide can be compared with other similar compounds such as:
N-(2-Methoxyphenyl)-3-oxobutanamide: Lacks the thioamide group, which may result in different reactivity and biological activity.
N-(2-Methoxyphenyl)-3-oxobutanethioester: Contains a thioester group instead of a thioamide, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
属性
CAS 编号 |
61317-43-9 |
|---|---|
分子式 |
C11H13NO2S |
分子量 |
223.29 g/mol |
IUPAC 名称 |
N-(2-methoxyphenyl)-3-oxobutanethioamide |
InChI |
InChI=1S/C11H13NO2S/c1-8(13)7-11(15)12-9-5-3-4-6-10(9)14-2/h3-6H,7H2,1-2H3,(H,12,15) |
InChI 键 |
RSEJQDJYJREQTD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC(=S)NC1=CC=CC=C1OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


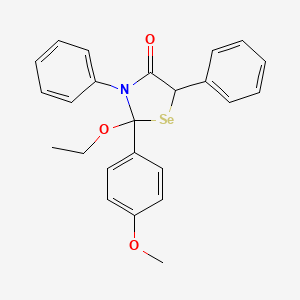
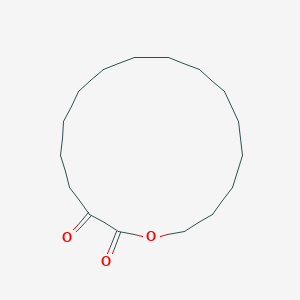
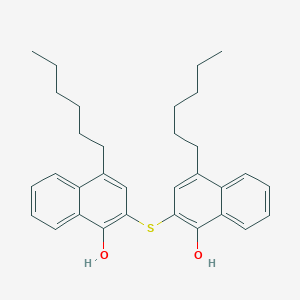
![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)

![1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585303.png)
![(4S)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14585313.png)
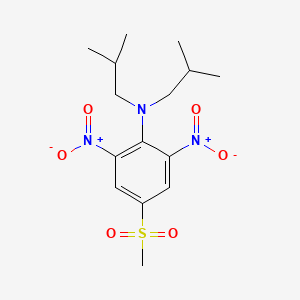
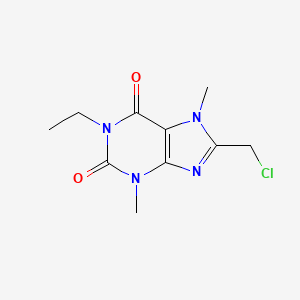
![7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl-](/img/structure/B14585321.png)
